Superior Binding Affinity and Glycolytic Inhibition Relative to 2-Deoxy-D-Glucose and Halogenated Analogs
2-Fluoro-2-deoxy-D-glucose (2-FDG) demonstrates superior binding affinity to hexokinase I and enhanced glycolytic inhibition compared to its closest analogs. In a QSAR and flexible docking study, binding affinities decreased with increasing halogen size, following the rank order: 2-FDG > 2-chloro-2-deoxy-D-glucose (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). Notably, 2-FDG also exhibited higher affinity than the non-halogenated 2-deoxy-D-glucose (2-DG) [1]. This enhanced binding translated to a more potent inhibition of glycolysis, with an ID50 of 1 mM for 2-FDG, compared to 6 mM for 2-CG and >6 mM for 2-BG [2]. Furthermore, in hypoxic tumor cell assays, 2-FDG was found to be more potent than 2-DG in inhibiting growth and inducing cytotoxicity, correlating directly with its higher hexokinase binding affinity [3].
| Evidence Dimension | Hexokinase I Binding Affinity and Glycolytic Inhibition |
|---|---|
| Target Compound Data | ID50 = 1 mM for lactate inhibition |
| Comparator Or Baseline | 2-chloro-2-deoxy-D-glucose (2-CG): ID50 = 6 mM; 2-bromo-2-deoxy-D-glucose (2-BG): ID50 > 6 mM; 2-deoxy-D-glucose (2-DG): Lower affinity than 2-FDG |
| Quantified Difference | 2-FDG is 6-fold more potent than 2-CG and >6-fold more potent than 2-BG |
| Conditions | In silico docking to hexokinase I; in vitro lactate inhibition and cytotoxicity assays in hypoxic tumor cell lines |
Why This Matters
For researchers investigating glycolysis inhibition or cancer metabolism, 2-FDG provides a significantly more potent tool compound, enabling lower working concentrations and potentially reducing off-target effects associated with higher doses of less potent analogs.
- [1] Lampidis TJ, et al. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing 'hypoxic tumor cells'. Cancer Chemother Pharmacol. 2006;58(6):725-734. PMID: 16555088. View Source
- [2] Lampidis TJ, et al. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing 'hypoxic tumor cells'. Cancer Chemother Pharmacol. 2006;58(6):725-734. PMID: 16555088. View Source
- [3] Lampidis TJ, et al. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing 'hypoxic tumor cells'. Cancer Chemother Pharmacol. 2006;58(6):725-734. PMID: 16555088. View Source
